molecular formula C15H21BN2O4 B12947532 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-3-one

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-3-one

Cat. No.: B12947532
M. Wt: 304.15 g/mol
InChI Key: SCDWOYPDZOLZCG-UHFFFAOYSA-N
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Description

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-3-one: is a complex organic compound that features a morpholinone ring, a pyridine ring, and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-3-one typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using bis(pinacolato)diboron in the presence of a palladium catalyst.

    Formation of the Morpholinone Ring: The morpholinone ring is typically formed through the reaction of an appropriate amine with an epoxide or a lactone.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Suzuki-Miyaura coupling typically requires a palladium catalyst, a base (such as potassium carbonate), and an aryl or vinyl halide.

Major Products Formed:

    Oxidation: Oxidized derivatives of the morpholinone ring.

    Reduction: Piperidine derivatives.

    Substitution: Various aryl or vinyl-substituted derivatives.

Scientific Research Applications

Chemistry:

    Building Block: The compound serves as a versatile building block in the synthesis of more complex organic molecules.

    Catalysis: It can be used in catalytic processes, particularly in cross-coupling reactions.

Biology:

    Bioconjugation: The compound can be used in bioconjugation techniques to attach various biomolecules to surfaces or other molecules.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-3-one involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane group, in particular, is known for its ability to undergo cross-coupling reactions, making it a valuable intermediate in organic synthesis. The morpholinone ring can interact with various biological targets, potentially leading to applications in medicinal chemistry.

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 1-isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine

Uniqueness:

  • The presence of both a morpholinone ring and a pyridine ring in 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-3-one makes it unique compared to other similar compounds. This combination of functional groups allows for a wider range of chemical reactions and potential applications in various fields.

Properties

Molecular Formula

C15H21BN2O4

Molecular Weight

304.15 g/mol

IUPAC Name

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholin-3-one

InChI

InChI=1S/C15H21BN2O4/c1-14(2)15(3,4)22-16(21-14)11-5-6-12(17-9-11)18-7-8-20-10-13(18)19/h5-6,9H,7-8,10H2,1-4H3

InChI Key

SCDWOYPDZOLZCG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCOCC3=O

Origin of Product

United States

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